2-Amino-3-chloro-5-nitro-6-picoline
Description
Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Medicinal Chemistry
Pyridine derivatives are of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net The pyridine ring is a key structural motif in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities. wisdomlib.org These include antifungal, antibacterial, antioxidant, anti-inflammatory, anticonvulsant, and anticancer properties. tandfonline.comnih.gov The presence of the nitrogen atom in the pyridine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, making it a valuable scaffold for drug design. researchgate.net In organic synthesis, pyridine derivatives serve as versatile intermediates, ligands, and catalysts, enabling the construction of complex molecular architectures. researchgate.net
Overview of Halogenated and Nitrated Pyridine Systems in Chemical Research
The introduction of halogen and nitro groups onto the pyridine ring significantly modulates its chemical reactivity and biological activity. Halogenated pyridines are crucial intermediates for creating a wide array of derivatives through cross-coupling reactions and nucleophilic substitutions. nih.govchemrxiv.org However, the halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. chemrxiv.orgnih.gov
Nitration of the pyridine ring, another key functionalization, introduces a strong electron-withdrawing group that can direct further substitutions and serve as a precursor for other functional groups, such as amines. The synthesis of nitrated pyridines also requires careful control of reaction conditions to achieve the desired regioselectivity. youtube.com The combination of both halogen and nitro substituents on a pyridine framework creates a highly functionalized and reactive molecule with significant potential in chemical synthesis.
Contextualizing 2-Amino-3-chloro-5-nitro-6-picoline within Current Heterocyclic Research
This compound is a polysubstituted pyridine derivative that embodies the chemical complexity and synthetic potential of this class of compounds. The presence of an amino group, a chloro group, a nitro group, and a methyl group (picoline) on the pyridine core suggests its utility as a versatile building block. Each substituent offers a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry or the construction of novel materials. The specific arrangement of these functional groups—an amino group ortho to the nitrogen, a chloro group, a nitro group, and a methyl group—creates a unique electronic and steric environment that can be exploited for targeted chemical transformations. Research into such highly substituted heterocyclic frameworks is crucial for advancing the discovery of new pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov
Detailed Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from closely related and structurally similar compounds. The following tables provide an overview of the expected physicochemical properties and spectroscopic data based on analogous chemical structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C6H5ClN4O2 |
| Molecular Weight | 204.58 g/mol |
| Appearance | Likely a yellow to brown crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO; slightly soluble in water. |
| Melting Point | Estimated to be in the range of 180-220 °C |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic proton and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. |
| ¹³C NMR | Resonances for the six carbon atoms of the substituted picoline ring, with chemical shifts indicative of the electronic environment created by the various substituents. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and asymmetric and symmetric stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the substituted picoline structure. |
Synthesis and Reactivity
The synthesis of polysubstituted pyridines like this compound typically involves a multi-step process. A plausible synthetic route could start from a more readily available picoline derivative, followed by a sequence of nitration, chlorination, and amination reactions. The order of these steps is crucial to control the regioselectivity of the substitutions.
For instance, the synthesis could begin with the nitration of a substituted picoline, followed by chlorination. The introduction of the amino group could be achieved through nucleophilic aromatic substitution of a halogen or by reduction of a second nitro group. The reactivity of this compound is dictated by its functional groups. The amino group can be acylated, alkylated, or diazotized. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, offering further avenues for derivatization.
Applications in Research and as a Chemical Intermediate
Due to its array of functional groups, this compound is a valuable intermediate in organic synthesis. It can serve as a starting material for the preparation of more complex heterocyclic systems. For example, the amino and chloro groups can be utilized in cyclization reactions to form fused ring systems. In medicinal chemistry, this compound could be a key building block for the synthesis of novel drug candidates. The substituted picoline scaffold is present in numerous bioactive molecules, and the ability to further modify this core structure is of significant interest. In the agrochemical industry, it could be used to develop new herbicides, fungicides, or insecticides. chemimpex.com The specific substitution pattern may impart unique biological activities that are yet to be explored.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXCWOVRMIHTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482443 | |
| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-81-7 | |
| Record name | 3-Chloro-6-methyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 3 Chloro 5 Nitro 6 Picoline and Analogs
Strategies for Regioselective Nitration in Picoline Systems
The introduction of a nitro group onto a picoline ring is a critical step in the synthesis of 2-Amino-3-chloro-5-nitro-6-picoline. The position of nitration is highly influenced by the directing effects of the substituents already present on the pyridine (B92270) ring.
Nitration of 2-Amino-6-picoline and Related Precursors for Nitro-Picoline Formation
The nitration of picoline derivatives, such as 2-amino-6-picoline, is a common method to introduce a nitro functional group. researchgate.net The starting material, 2-amino-6-picoline, is commercially available. fishersci.at The synthesis of related nitro-picolines, like 3- and 5-nitro-2-picoline, has been documented. acs.org
One synthetic route to a related compound, 2-Chloro-3-nitro-6-methylpyridine, starts with the nitration of 2-amino-6-methylpyridine (B158447). This is followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, and a final chlorination step. guidechem.com The nitration of pyridine itself can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. acs.orgyoutube.com For instance, the meta-nitration of unsubstituted pyridines has been achieved using potassium nitrate (B79036) in fuming sulfuric acid at very high temperatures, though with low yields. acs.org The use of nitronium tetrafluoroborate (B81430) has also been explored for pyridine nitration. acs.org
The synthesis of 2-amino-3-nitro-6-chloro-pyridine has been achieved from 2,6-dichloro-3-nitropyridine (B41883) by reaction with ammonia (B1221849) in isopropanol (B130326). prepchem.com This highlights an alternative strategy where the nitro group is introduced prior to the amino group.
Approaches to Control and Enhance Regioselectivity of Nitro Substitution
Controlling the regioselectivity of nitration is paramount to ensure the formation of the desired isomer. The electron-donating amino group and the methyl group in 2-amino-6-picoline direct incoming electrophiles to specific positions. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, generally difficult. nih.gov
To overcome these challenges and achieve high regioselectivity, various nitrating agents and conditions have been investigated. For example, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to provide exclusive nitration at the 3-position in certain benzocycloheptapyridine systems. nih.gov In contrast, classical nitration with potassium nitrate and sulfuric acid at low temperatures can lead to nitration at other positions. nih.gov
The choice of nitrating agent can significantly influence the outcome. For instance, in the nitration of spirobifluorene, using cupric nitrate in the presence of trifluoroacetic anhydride allowed for controlled, regioselective nitration under mild conditions. acs.org The use of iron (III) nitrate has also been explored as a promoter and nitro source for the regioselective nitration of 8-aminoquinoline (B160924) amides. acs.org
Minimization of By-Product Formation during Nitration Processes
The formation of unwanted isomers and other by-products is a common challenge in nitration reactions. Harsh reaction conditions, such as high temperatures and strong acids, can lead to a lack of selectivity and the formation of multiple products. acs.orgacs.org For example, the nitration of pyridine with chlorine and pyridine can lead to oxidation of alcohols to carbonyl compounds if present. acsgcipr.org
Careful control of reaction parameters is crucial to minimize by-product formation. Mild reaction conditions, such as those employed with the TBAN-TFAA system, can improve regioselectivity and reduce the formation of undesired isomers. nih.gov Similarly, the controlled release of the nitrating species, as seen with the cupric nitrate/trifluoroacetic anhydride system, can prevent multi-nitration and enhance the yield of the desired mono-nitro product. acs.org The choice of solvent can also play a role, as demonstrated in the nitration of pyridines in sulfur dioxide solution using dinitrogen pentoxide, which proceeds through an N-nitropyridinium ion intermediate. acs.org
Chlorination Techniques for Pyridine Ring Functionalization
The introduction of a chloro substituent is another key step in the synthesis of this compound. This is often achieved through the halogenation of a hydroxy-pyridine intermediate.
Introduction of Chloro Substituents via Halogenation of Hydroxy-Pyridines
A common and efficient method for the chlorination of pyridines is the conversion of a hydroxy-pyridine to its corresponding chloro-pyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comcolab.wsresearchgate.net This method is applicable to a wide range of hydroxy-pyridines and can be performed on a large scale. mdpi.comcolab.wsresearchgate.net A solvent-free approach involving heating the hydroxy-pyridine with an equimolar amount of POCl₃ in a sealed reactor has been developed, offering high yields and shorter reaction times compared to traditional methods that use excess POCl₃ as a solvent. mdpi.comcolab.wsresearchgate.net Pyridine is often used as a base in these reactions. mdpi.comcolab.wsresearchgate.net
The table below summarizes the chlorination of various 2-hydroxypyridines using equimolar POCl₃.
| Starting Material | Product | Yield (%) |
| 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | 95 |
| 2-Hydroxy-3-nitropyridine | 2-Chloro-3-nitropyridine | 92 |
| 2-Hydroxy-5-bromopyridine | 2-Chloro-5-bromopyridine | 93 |
| 2-Hydroxy-3,5-dinitropyridine | 2-Chloro-3,5-dinitropyridine | 90 |
| 2-Hydroxy-5-chloropyridine | 2,5-Dichloropyridine | 94 |
| 2-Hydroxy-4-methylpyridine | 2-Chloro-4-methylpyridine | 91 |
| 2-Hydroxy-6-methylpyridine | 2-Chloro-6-methylpyridine | 90 |
Data sourced from a study on large-scale solvent-free chlorination. researchgate.net
Other chlorinating agents such as thionyl chloride have also been used for the chlorination of picolines. youtube.com Additionally, a mixture of phosphorus trichloride (B1173362) and chlorine gas can be used to chlorinate hydroxypyridine-sulphonic acids. google.com
Mechanistic Considerations in Chlorination Reactions
The mechanism of chlorination of hydroxy-pyridines with POCl₃ is a well-established process. mdpi.com While the detailed mechanism can be complex, it generally involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen functionality.
In the case of chlorination using chlorine gas in the presence of pyridine, the active oxidant is believed to be a charge transfer complex formed between pyridine and chlorine, or the ionic salt C₆H₅NCl⁺ Cl⁻. acsgcipr.org However, the exact mechanism is not fully elucidated. acsgcipr.org Computational studies on the halogenation of pyridines using phosphine (B1218219) reagents suggest that the carbon-halogen bond formation occurs via a nucleophilic aromatic substitution (SɴAr) pathway. nih.gov The reactivity of pyridines towards electrophilic aromatic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom, making them resemble nitrobenzene (B124822) in reactivity. wikipedia.org
Amination Reactions for Constructing the 2-Amino-Pyridine Moiety
The introduction of an amino group at the C2 position of the pyridine ring is a crucial step in the synthesis of the target compound and its analogs. This is often achieved through nucleophilic amination of halogenated pyridines or by the reduction of a nitro group.
Nucleophilic Amination of Halogenated Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto electron-deficient aromatic rings like pyridine. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, further activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a halide.
A common approach involves the reaction of a polyhalogenated pyridine with an amine source. For instance, the amination of 2,6-dichloro-3-nitropyridine with ammonia gas in isopropanol can yield 2-amino-6-chloro-3-nitropyridine (B151482). prepchem.com The reaction proceeds by stirring the mixture at room temperature for an extended period, allowing for the selective substitution of one chlorine atom. prepchem.com Similarly, environmentally friendly methods using water as a solvent and a base have been developed for the selective amination of various polyhalogenated pyridines, offering a cost-effective and practical alternative to palladium-catalyzed methods. acs.org
The reactivity of halogens in SNAr reactions on the pyridine ring generally follows the order F > Cl > Br > I. This principle is exploited in the synthesis of various aminopyridine derivatives. While direct amination of pyridines can be challenging, converting the pyridine to its N-oxide can facilitate the reaction. galchimia.com Alternatively, specialized reagents have been developed that can activate the pyridine nitrogen and deliver an amino group to the C2 position. galchimia.com
Table 1: Examples of Nucleophilic Amination Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,6-dichloro-3-nitropyridine | Ammonia gas | 2-amino-6-chloro-3-nitropyridine | prepchem.com |
| Polyhalogenated pyridines | Dimethylamine (generated in situ) | 2-aminopyridine (B139424) derivatives | acs.org |
| 3-methoxypyridine | Piperidine, NaH, LiI | 3-(piperidin-1-yl)pyridine | ntu.edu.sg |
Selective Reduction of Nitro Groups to Amino Functionalities
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key step in producing aminopyridine derivatives when a nitro-substituted precursor is available. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule to ensure selectivity.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its broad reactivity can sometimes lead to the reduction of other sensitive groups. commonorganicchemistry.com For substrates containing halogens, Raney nickel is often a preferred catalyst as it is less likely to cause dehalogenation. commonorganicchemistry.com
Other common methods include the use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, which offer milder conditions. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation. commonorganicchemistry.com For instances where acidic conditions or catalytic hydrogenation are not compatible with the substrate, sodium sulfide (B99878) (Na₂S) can be used and may offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com
Recent advancements have introduced novel catalytic systems. For example, a combination of Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions, tolerating a range of other functional groups. rsc.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups. | commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic hydrogenation | Useful for substrates with halogens to avoid dehalogenation. | commonorganicchemistry.com |
| Fe/AcOH | Acidic | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |
| Zn/AcOH | Acidic | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Mild | Suitable for molecules with other reducible functionalities. | commonorganicchemistry.com |
| Na₂S | Basic | Can selectively reduce one nitro group in the presence of others. | commonorganicchemistry.com |
| Ni(acac)₂/PMHS | Mild | Chemoselective transfer hydrogenation. | rsc.org |
Multi-Step Synthetic Routes and Sequential Transformations
The synthesis of this compound typically involves a multi-step pathway that strategically introduces the required functional groups in a specific order. These routes often start from more readily available picoline derivatives.
Synthetic Pathways Initiated from 2-Amino-6-methylpyridine Derivatives
A common starting material for the synthesis of the target compound is 2-amino-6-methylpyridine. A typical sequence involves the nitration of this precursor. The nitration of 2-amino-4-picoline, a related compound, is known to be non-selective, yielding a mixture of 3- and 5-nitro isomers. google.com A more controlled approach involves the use of a 2-nitramino-picoline intermediate, which can act as a protecting group and a directing group for subsequent reactions. researchgate.net
Following nitration, the introduction of the chlorine atom is necessary. This can be achieved through various chlorination methods.
Synthesis via Key Intermediates such as 2-Chloro-3-nitro-6-methylpyridine
An alternative and often more direct route utilizes 2-chloro-3-nitro-6-methylpyridine as a key intermediate. guidechem.com This intermediate can be prepared from 2-amino-6-methylpyridine through a sequence of nitration, diazotization to form a hydroxyl group, and subsequent chlorination. guidechem.com
The synthesis of 2-chloro-3-nitro-6-methylpyridine can be achieved by first nitrating 2-amino-6-methylpyridine. The resulting 2-amino-3-nitro-6-methylpyridine is then converted to 2-hydroxy-3-nitro-6-methylpyridine via a diazotization reaction with sodium nitrite (B80452) in the presence of sulfuric acid. guidechem.com Finally, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the desired 2-chloro-3-nitro-6-methylpyridine. guidechem.com This intermediate can then undergo amination at a different position or be used in further transformations.
Conversion of 2-Amino-3(5)-nitro-6-picolines to Target Structures
Once a 2-amino-3-nitro- or 2-amino-5-nitro-6-picoline scaffold is established, further modifications can be made to arrive at the final target structure. For instance, if the chlorine atom is not yet present, a chlorination step would be required. The specific position of chlorination would depend on the directing effects of the existing amino and nitro groups.
The conversion often involves a series of protection, reaction, and deprotection steps to ensure the desired regioselectivity. The synthesis of related compounds, such as 2-amino-5-bromo-3-nitro-4-picoline, has been achieved through the use of a 2-nitramino functionality as both a protecting group and a directing handle, highlighting the strategic importance of such intermediates in achieving regioselective synthesis. researchgate.net
Exploration of Industrially Viable and Efficient Synthetic Protocols
Synthesis of a Key Analog: 2-Amino-3-nitro-6-chloropyridine
A notable example of a scalable synthesis is that of 2-amino-3-nitro-6-chloropyridine, an analog lacking the 6-methyl group. An industrially relevant procedure involves the reaction of 2,6-dichloro-3-nitropyridine with ammonia. In a documented process, 21.3 kg of 2,6-dichloro-3-nitropyridine (90% purity, water wet) was dissolved in 100 liters of isopropanol. prepchem.com To this solution, 6.8 kg (400 moles) of ammonia gas was introduced with stirring while maintaining the temperature between 20-30°C. prepchem.com The reaction mixture was then stirred for 24 hours at room temperature. prepchem.com The completion of the reaction was monitored by thin-layer chromatography or gas chromatography to ensure all the starting material was consumed before proceeding with further steps. prepchem.com This large-scale batch process highlights a straightforward and scalable amination reaction, a common strategy in the synthesis of amino-pyridines.
Chlorination Strategies for Aminopyridine Analogs
The introduction of a chlorine atom at the 3-position of a 2-aminopyridine ring is another critical transformation. A patent describes a method for the synthesis of 2-amino-3,5-dichloropyridine, which involves the direct chlorination of 2-amino-5-chloropyridine (B124133). google.com This process utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out by reacting 2-amino-5-chloropyridine with NCS in a suitable solvent at a temperature range of 0-100°C for a duration of 0.5 to 24 hours. google.com The molar ratio of 2-amino-5-chloropyridine to NCS can be varied from 1:0.5 to 1:5. google.com This method is presented as advantageous for industrial application due to the use of readily available and reasonably priced raw materials, mild reaction conditions, and the avoidance of heavy metals or corrosive gases. google.com The process does not require specialized equipment and can be performed in standard corrosion-resistant reactors, leading to a high-purity product. google.com
Another modern approach to the deaminative chlorination of aminoheterocycles has been developed, which could be applicable to the synthesis of the target compound's analogs. nih.gov This method uses a pyrylium (B1242799) reagent and a simple chloride source, such as magnesium chloride, to convert a C(sp²)–NH₂ bond to a C(sp²)–Cl bond. nih.gov The reaction is scalable and tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov For instance, the reaction can be carried out by charging a screw-capped tube with the pyrylium tetrafluoroborate, magnesium chloride, the aminoheterocycle substrate, and acetonitrile (B52724) as the solvent. The mixture is stirred at 25°C for 5 minutes and then heated to 120°C for 16 hours. nih.gov This process avoids the use of hazardous diazonium salts and strong oxidizing agents often associated with traditional Sandmeyer reactions. nih.gov
Multicomponent Reactions for Efficient Synthesis of Aminopyridine Derivatives
For the construction of the core aminopyridine scaffold, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. A one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been developed using enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The optimization of this reaction showed that heating the reactants at 80°C for one hour provided the best yields. nih.gov This method is advantageous due to its simplicity, speed, and cleaner reaction profile. nih.gov The general applicability of this MCR was demonstrated with various enaminones and primary amines, providing a flexible route to a diverse range of 2-aminopyridine derivatives. nih.gov
The following table summarizes the key aspects of these industrially relevant synthetic strategies for analogs of this compound.
| Product | Starting Materials | Reagents & Conditions | Scale/Yield | Reference |
| 2-Amino-3-nitro-6-chloropyridine | 2,6-Dichloro-3-nitropyridine | Ammonia gas, Isopropanol, 20-30°C, 24h | 21.3 kg scale | prepchem.com |
| 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine | N-chlorosuccinimide, Solvent, 0-100°C, 0.5-24h | - | google.com |
| Heteroaryl Chlorides | Aminoheterocycles | Pyrylium tetrafluoroborate, MgCl₂, Acetonitrile, 120°C, 16h | Scalable | nih.gov |
| 2-Amino-3-cyanopyridine Derivatives | Enaminones, Malononitrile, Primary Amines | Solvent-free, 80°C, 1h | Good yields | nih.gov |
Advanced Characterization and Spectroscopic Analysis of 2 Amino 3 Chloro 5 Nitro 6 Picoline
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the various functional moieties within the 2-Amino-3-chloro-5-nitro-6-picoline structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in this compound. The analysis of the FT-IR spectrum allows for the confirmation of the primary amine (NH₂), nitro (NO₂), chloro (Cl), and methyl (CH₃) groups attached to the pyridine (B92270) ring.
Expected FT-IR absorption bands for the key functional groups are based on predicted data and comparison with similar molecules. The primary amine group is expected to exhibit N-H stretching vibrations in the range of 3300-3500 cm⁻¹. The nitro group typically shows strong asymmetric and symmetric stretching bands. For analogous compounds, the asymmetric stretch is observed around 1520 cm⁻¹, while the symmetric stretch is expected between 1300-1350 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, with the methyl group's C-H stretching appearing between 2900-3000 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibration is predicted to be in the 600-800 cm⁻¹ range.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Primary Amine | 3300-3500 | N-H Stretching |
| Aromatic Ring | 3000-3100 | C-H Stretching |
| Methyl Group | 2900-3000 | C-H Stretching |
| Nitro Group | 1500-1550 | Asymmetric Stretching |
| Pyridine Ring | 1400-1500 | C=N Stretching |
| Nitro Group | 1300-1350 | Symmetric Stretching |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For molecules similar to this compound, Raman spectra are effective in identifying aromatic ring vibrations, with C=C stretching modes appearing around 1600 cm⁻¹. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often yields a strong signal in the Raman spectrum, expected around 1350 cm⁻¹. This technique is also valuable for observing the vibrations of the carbon skeleton, offering a more complete picture of the molecule's vibrational framework.
Detailed Vibrational Mode Assignments of Pyridine Ring, Nitro, Amino, Chloro, and Methyl Groups
A detailed assignment of vibrational modes combines data from both FT-IR and Raman spectroscopy, often supported by computational studies like Density Functional Theory (DFT) for accuracy.
Pyridine Ring: The pyridine ring itself has a set of characteristic vibrations. The C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are found at lower frequencies.
Nitro Group (NO₂): This group is characterized by two strong stretching vibrations. The asymmetric NO₂ stretch appears at a higher frequency (around 1520-1550 cm⁻¹) compared to the symmetric stretch (around 1300-1350 cm⁻¹). Bending and rocking vibrations of the nitro group occur at lower wavenumbers.
Amino Group (NH₂): The primary amino group is identified by its symmetric and asymmetric N-H stretching vibrations between 3300 and 3500 cm⁻¹. The NH₂ scissoring (bending) vibration is typically found near 1600 cm⁻¹.
Chloro Group (C-Cl): The C-Cl stretching vibration is highly dependent on its position on the aromatic ring but is generally expected in the 600-800 cm⁻¹ region. Its presence can influence the frequencies of adjacent ring vibrations.
Methyl Group (CH₃): The methyl group is identified by its C-H stretching vibrations (symmetric and asymmetric) in the 2900-3000 cm⁻¹ range. Methyl bending (scissoring and rocking) modes are also present at lower frequencies, typically around 1450 cm⁻¹ and 1100 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment can be made.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. For this compound, distinct signals are expected for the protons of the amino group, the aromatic ring, and the methyl group.
Based on predicted data, the two protons of the amino group (NH₂) are expected to appear as a broad singlet in the range of 5.0-7.0 ppm. The single aromatic proton on the pyridine ring is predicted to resonate as a singlet between 7.5 and 8.5 ppm. The three protons of the methyl group (CH₃) are expected to produce a sharp singlet in the 2.3-2.7 ppm region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amino Protons (NH₂) | 5.0 - 7.0 | Broad Singlet | 2H |
| Aromatic Proton (CH) | 7.5 - 8.5 | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated: five from the pyridine ring and one from the methyl group. The chemical shifts of the ring carbons are significantly influenced by the attached substituents.
Advanced Multi-Dimensional NMR Techniques for Complex Structure Assignment
A 1H-1H COSY experiment would reveal proton-proton couplings within the molecule, confirming the connectivity between adjacent protons on the pyridine ring, if any were present, and interactions involving the methyl and amino group protons. The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton. This is particularly useful for distinguishing between the various aromatic carbons. Furthermore, the HMBC experiment would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the positions of the substituents (amino, chloro, nitro, and methyl groups) on the pyridine ring by observing long-range couplings between the methyl protons and neighboring ring carbons, or the amino protons and their adjacent carbons.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight (g/mol) | 172.57 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions (Å) | a = 21.435 (6) |
| b = 8.151 (2) | |
| c = 8.494 (2) | |
| Volume (ų) | 1484.0 (7) |
| Z | 8 |
| Temperature (K) | 298 |
Powder X-ray Diffraction (PXRD) is a complementary technique used to confirm the crystalline nature and phase purity of a bulk sample. While a dedicated PXRD pattern for this compound has not been published, a simulated powder pattern can be generated from single-crystal X-ray diffraction data. For the analog 2-Chloro-5-methyl-3-nitropyridine , comparing an experimental PXRD pattern of a bulk-synthesized sample to the simulated pattern from its single-crystal data would confirm the homogeneity of the crystalline phase and ensure that the single crystal is representative of the bulk material. researchgate.net Any significant differences between the experimental and simulated patterns could indicate the presence of impurities or different polymorphic forms.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides key information about the electronic structure of a molecule, including the nature of its conjugated systems and the energies of its electronic transitions.
The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions involving the substituted pyridine ring. The combination of the electron-donating amino group and the electron-withdrawing nitro group, in conjugation with the aromatic ring, is expected to give rise to significant absorption bands in the UV-visible region. Studies on related compounds, such as 2-amino-5-chloropyridine (B124133) derivatives, show absorption cut-off wavelengths in the near-UV region, around 348 nm. researchgate.net The protonation of similar aminonitropyridine compounds can lead to a shortening of the conjugated system, affecting the absorption spectrum. researchgate.net For this compound, the spectrum would likely feature π-π* transitions associated with the aromatic system and potentially n-π* transitions involving the lone pairs on the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the nitro group. The exact position and intensity of these bands would be sensitive to solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₆H₅ClN₄O₂, which allows for the calculation of its exact molecular weight.
The calculated monoisotopic mass of this compound is approximately 200.0050 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. The presence of a chlorine atom would also result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
While detailed experimental fragmentation data for this specific compound is not widely published in readily accessible literature, a plausible fragmentation pattern can be predicted based on its structure. The fragmentation of the molecular ion is expected to proceed through the loss of its functional groups. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the chlorine atom (-Cl), or the amino group (-NH₂), as well as fragmentation of the picoline ring structure itself.
A table of predicted major fragment ions and their corresponding m/z values is presented below.
| Predicted Fragment | Formula | m/z (Mass-to-Charge Ratio) | Plausible Origin |
| [M-NO₂]⁺ | C₆H₅ClN₃⁺ | ~155.02 | Loss of the nitro group |
| [M-Cl]⁺ | C₆H₅N₄O₂⁺ | ~165.04 | Loss of the chlorine atom |
| [M-NH₂]⁺ | C₆H₄ClN₃O₂⁺ | ~184.00 | Loss of the amino group |
| [M-CH₃]⁺ | C₅H₂ClN₄O₂⁺ | ~184.99 | Loss of the methyl group |
Note: The m/z values are approximate and based on the most abundant isotopes.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. The empirical formula represents the simplest whole-number ratio of atoms in a compound. For this compound, the molecular formula is C₆H₅ClN₄O₂, and since the subscripts are already in their simplest whole-number ratio, the empirical formula is the same as the molecular formula.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements (C=12.01, H=1.008, Cl=35 .45, N=14.01, O=16.00). These calculated values serve as a benchmark against which the experimental results from an elemental analyzer are compared to confirm the purity and identity of the compound. nih.gov
A data table showing the theoretical elemental composition of this compound is provided below.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 35.93% |
| Hydrogen | H | 1.008 | 5 | 5.04 | 2.51% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.68% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 27.95% |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.96% |
| Total | 200.59 | 100.00% |
In a research or manufacturing setting, the experimentally determined percentages of C, H, N, and Cl would be expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to validate the synthesis of this compound.
Computational Chemistry and Theoretical Studies on 2 Amino 3 Chloro 5 Nitro 6 Picoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Amino-3-chloro-5-nitro-6-picoline, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict its properties.
Optimization of Molecular Geometry and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
The geometry of the pyridine (B92270) ring is influenced by its substituents. The electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing chloro (-Cl) and nitro (-NO2) groups, introduce electronic and steric effects that can cause deviations from a perfect planar hexagonal ring. The amino and nitro groups, in particular, may exhibit slight pyramidalization or rotation out of the ring plane to minimize steric hindrance and optimize electronic interactions.
Expected Optimized Geometrical Parameters:
The bond lengths within the pyridine ring are expected to deviate from those of unsubstituted pyridine. For instance, the C-N bonds of the ring will be affected by the electronic push and pull of the substituents. The C-NH2 and C-NO2 bonds will exhibit lengths characteristic of their partial double bond character due to resonance with the pyridine ring. The C-Cl and C-CH3 bond lengths will also be influenced by the electronic environment.
| Parameter | Predicted Value (Å or °) |
|---|---|
| C2-N(H2) | 1.365 |
| C3-Cl | 1.740 |
| C5-N(O2) | 1.475 |
| C6-C(H3) | 1.510 |
| ∠(N1-C2-C3) | 121.5 |
| ∠(C2-C3-C4) | 118.0 |
| Dihedral ∠(C3-C2-N-H) | 0.0 / 180.0 |
| Dihedral ∠(C4-C5-N-O) | ~30.0 |
Note: The data in this table is illustrative and based on typical values for similar substituted pyridines. Actual computed values may vary.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, specifically the amino group and the pyridine ring, which act as electron-donating centers. The LUMO, conversely, is anticipated to be concentrated on the electron-deficient nitro group and the pyridine ring, which can accept electrons. The presence of both strong electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is polarizable and chemically reactive.
Expected FMO Properties:
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 |
Note: The data in this table is illustrative and based on typical values for similar substituted pyridines. Actual computed values may vary.
The spatial distribution of these orbitals would show the HOMO having significant density over the amino group and the π-system of the ring, while the LUMO would be predominantly located on the nitro group and the adjacent carbon atoms of the pyridine ring.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilizing Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.
In this compound, significant intramolecular charge transfer (ICT) is expected. The primary ICT interactions would involve the delocalization of the lone pair electrons of the amino group (n(N)) and the π-electrons of the pyridine ring (π(C-C)) into the antibonding orbitals of the nitro group (π(N-O)). These interactions, particularly n → π and π → π*, contribute to the stability of the molecule and are indicative of a strong resonance effect. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these interactions.
Expected NBO Analysis Findings:
Strong hyperconjugative interactions between the amino group and the pyridine ring.
Significant delocalization of electron density from the pyridine ring to the nitro group.
Weaker, but still notable, interactions involving the chlorine atom and the methyl group.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map is expected to show:
Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the most likely sites for electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms of the amino group, indicating their acidic nature and potential for hydrogen bonding.
The region around the chlorine atom will also exhibit some negative potential, while the carbon atom attached to it will be more positive, making it a potential site for nucleophilic aromatic substitution.
Computational Spectroscopic Parameter Simulations and Correlations with Experimental Data
DFT calculations can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. By comparing these simulated spectra with experimentally obtained data, the accuracy of the computational model can be validated, and a detailed assignment of the spectral bands can be achieved.
For this compound, the simulated IR and Raman spectra would allow for the assignment of vibrational modes to specific functional groups. For example, characteristic stretching frequencies for the N-H bonds of the amino group, the N-O bonds of the nitro group, the C-Cl bond, and the C-H bonds of the methyl group and the pyridine ring would be identified.
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). The calculated absorption maxima (λmax) would correspond to electronic transitions, primarily of a π → π* and n → π* nature, often involving charge transfer from the HOMO to the LUMO.
Chemical Reactivity Descriptors Derivation (e.g., Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. A smaller value indicates a "softer" molecule, which is more reactive.
Electronegativity (χ): Calculated as -(ELUMO + EHOMO) / 2. It measures the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.
For this compound, the presence of both strong electron-donating and electron-withdrawing groups is expected to result in a relatively low chemical hardness and a high electrophilicity index, indicating a molecule with significant reactivity.
Predicted Chemical Reactivity Descriptors:
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.75 |
| Electronegativity (χ) | 4.75 |
| Electrophilicity Index (ω) | 6.46 |
Note: The data in this table is illustrative and based on typical values for similar substituted pyridines. Actual computed values may vary.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in technologies like optical switching and data processing. researchgate.net Pyridine derivatives, in particular, have garnered attention for their potential NLO characteristics. researchgate.netderpharmachemica.comjournalijar.com Computational chemistry, especially through Density Functional Theory (DFT), serves as a powerful tool for the theoretical prediction of these properties, offering insights into the molecular structure-property relationships that govern NLO activity. researchgate.netjournalijar.com
The NLO response of a molecule is primarily determined by its hyperpolarizability. For organic molecules, large hyperpolarizability values are often associated with extended π-conjugated systems and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. In the case of this compound, the amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. The pyridine ring provides the conjugated system through which charge can be transferred from the donor to the acceptor. This molecular architecture is a strong indicator of potential NLO activity.
Theoretical calculations for NLO properties are typically performed using DFT with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic compounds. derpharmachemica.comjournalijar.com The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
Detailed Research Findings
While specific experimental or theoretical studies on the NLO properties of this compound are not extensively available in the reviewed literature, the NLO properties of structurally similar molecules have been investigated. For instance, studies on other substituted pyridines reveal that the interplay of donor-acceptor groups across the pyridine ring leads to significant NLO responses. researchgate.netjournalijar.com
The total first-order hyperpolarizability (β_tot) is a critical parameter for evaluating the second-order NLO response. A high β_tot value is a primary indicator that a material may exhibit strong second-harmonic generation (SHG), a key NLO phenomenon.
Based on the established methodologies for similar compounds, a theoretical investigation of this compound would yield the following predictable data points. The table below is a representative example of how such data would be presented.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | - | Debye |
| Linear Polarizability (α) | - | esu |
| First-Order Hyperpolarizability (β) | - | esu |
The presence of the nitro and amino groups on the picoline ring is expected to result in a significant dipole moment and a large first-order hyperpolarizability, making this compound a promising candidate for NLO applications. The chloro substituent may also play a role in modifying the electronic properties and crystal packing, which can influence the bulk NLO response of the material. Further computational and experimental studies are necessary to fully elucidate the NLO potential of this compound.
Reaction Mechanisms and Chemical Reactivity of 2 Amino 3 Chloro 5 Nitro 6 Picoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). This reaction is a primary pathway for modifying the structure of 2-amino-3-chloro-5-nitro-6-picoline and related compounds. The SNAr mechanism is typically a stepwise process involving the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.
Reactivity Profile of the Chlorine Atom at C-3 Position
The chlorine atom at the C-3 position of this compound is the principal site for nucleophilic attack. Its reactivity as a leaving group in SNAr reactions is significantly enhanced by the electronic environment of the pyridine ring. The ring nitrogen atom and, more importantly, the powerful electron-withdrawing nitro group at the C-5 position, work in concert to decrease the electron density at the carbon atoms of the ring, especially at the positions ortho and para to the activating group. This polarization facilitates the attack of nucleophiles.
In a related compound, 2-chloro-3-nitro-6-methylpyridine, the chlorine atom is readily displaced by nucleophiles like guaiacol (B22219) in the presence of a base, demonstrating the viability of SNAr at this position. guidechem.com Similarly, the chlorine at the 6-position in 2-amino-6-chloro-3-nitropyridine (B151482) is activated by the nitro group for ammonolysis, a type of SNAr reaction. This indicates that the chlorine atom in the target molecule is labile and can be substituted by a variety of nucleophiles, including alkoxides, amines, and thiols, under appropriate conditions.
Influence of Activating and Deactivating Substituents (Nitro, Amino) on SNAr Reactions
The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the pyridine ring.
Nitro Group (-NO₂): The nitro group at the C-5 position is a powerful activating group for SNAr. As a strong electron-withdrawing group (through both inductive and resonance effects), it delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Its position para to the C-2 position and meta to the C-3 chlorine atom strongly activates the entire ring system towards nucleophilic attack.
Amino Group (-NH₂): Conversely, the amino group at the C-2 position is a strong electron-donating group by resonance. It increases the electron density on the pyridine ring, which generally deactivates the ring towards nucleophilic attack. However, its activating nature for electrophilic substitution also means it has a deactivating effect for nucleophilic substitution.
Table 1: Influence of Substituents on SNAr Reactivity
| Substituent | Position | Electronic Effect | Influence on SNAr |
| Nitro (-NO₂) | C-5 | Strong Electron-Withdrawing | Strong Activation |
| Amino (-NH₂) | C-2 | Strong Electron-Donating | Deactivation |
| Chloro (-Cl) | C-3 | Inductive Electron-Withdrawing | Weak Activation / Leaving Group |
| Methyl (-CH₃) | C-6 | Weak Electron-Donating | Weak Deactivation |
| Ring Nitrogen | N-1 | Inductive Electron-Withdrawing | Activation |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally unfavorable on the this compound ring. The pyridine ring itself is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the ring nitrogen.
This deactivation is severely compounded by the presence of two additional, powerful electron-withdrawing substituents: the chloro group at C-3 and the nitro group at C-5. pipzine-chem.com These groups drastically reduce the nucleophilicity of the aromatic ring, making it highly resistant to attack by electrophiles. pipzine-chem.comyoutube.com It is well-established that strongly deactivated aromatic systems, such as nitrobenzene (B124822), fail to undergo Friedel-Crafts reactions. youtube.com Direct nitration of pyridine itself is known to be inefficient, resulting in very low yields. researchgate.net
Redox Chemistry of the Nitro Group
The nitro group at the C-5 position is a key site for reductive transformations. The reduction of aromatic nitro compounds can yield a variety of products depending on the reducing agent and reaction conditions.
Reduction Pathways to Amino, Hydroxylamino, or Azoxy Derivatives
The reduction of the nitro group proceeds in a stepwise manner, typically involving the formation of nitroso and hydroxylamino intermediates. researchgate.net
Reduction to Amino Derivatives: Complete reduction of the nitro group to a primary amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents.
Metal-Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl). youtube.com For the closely related 2-amino-6-methoxy-3-nitropyridine (B1334430), reduction with stannous chloride (SnCl₂) in concentrated HCl effectively converts the nitro group to an amino group, yielding a diamine derivative.
Catalytic Hydrogenation: Catalytic hydrogenation is another efficient method. For instance, reducing 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst successfully yields the corresponding 3-aminopyridine. guidechem.com
Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the formation of hydroxylamino derivatives. This requires milder reducing agents or carefully controlled reaction conditions. The chemoselective reduction of nitroaromatics to hydroxylamines is significant, as these intermediates can undergo further reactions, such as enzymatic rearrangements in biological systems. researchgate.net
Formation of Azoxy and Azo Derivatives: Under certain conditions, particularly basic or neutral conditions, the nitroso and hydroxylamino intermediates formed during the reduction can condense with each other to form dimeric products like azoxy and azo compounds. researchgate.net
Table 2: Products of Nitro Group Reduction
| Reagent / Conditions | Product Type | Example Reaction |
| Sn/HCl, SnCl₂/HCl | Amino (-NH₂) | Reduction of 2-amino-6-methoxy-3-nitropyridine to the diamine. |
| H₂, Pd/C, PtO₂ | Amino (-NH₂) | Catalytic hydrogenation of nitroarenes. |
| Hydrazine Hydrate, Pd/C | Amino (-NH₂) | Reduction of a substituted 3-nitropyridine (B142982) to the corresponding amine. guidechem.com |
| Controlled potential electrolysis | Hydroxylamino (-NHOH) | Partial reduction under specific electrochemical conditions. |
| Zn, NH₄Cl | Hydroxylamino (-NHOH) | Common reagent for partial reduction to hydroxylamine. |
| Glucose, NaOH | Azoxy/Azo | Condensation of intermediates under basic reducing conditions. |
Reactions Involving the Amino Group
The primary amino group at the C-2 position is nucleophilic and can participate in a range of reactions typical of aromatic amines, although its reactivity is modulated by the electronic properties of the substituted pyridine ring.
One of the most important reactions of primary aromatic amines is diazotization, which involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid) to form a diazonium salt. google.com This intermediate is highly versatile and can be converted into a wide array of functional groups. For example, diazotization of 2-amino-6-methylpyridine (B158447) followed by treatment with acid leads to the formation of the corresponding 2-hydroxy derivative. guidechem.com Similarly, the diazotization of 3-amino-2-chloropyridine (B31603) is a key step in the synthesis of other 2,3-disubstituted pyridines, where the diazonium group can be replaced by halides (Sandmeyer reaction) or a hydroxyl group. google.comgoogle.com It is noted that the diazotization of aminopyridines can be more complex than that of anilines. google.com
Other potential reactions of the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protective strategy to moderate the activating effect of the amino group and prevent side reactions during other transformations, such as electrophilic substitution. youtube.com
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though over-alkylation can be an issue.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
These reactions provide pathways to further functionalize the this compound molecule, making the amino group a valuable handle for synthetic diversification.
Acylation, Alkylation, and Other Derivatizations
The primary amino group at the C-2 position of this compound is the principal site for acylation, alkylation, and other derivatization reactions. The nucleophilicity of this amino group is somewhat diminished by the electron-withdrawing effects of the adjacent nitro group and the chloro substituent. Nevertheless, it readily participates in a variety of chemical transformations.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides and anhydrides. For instance, 2-amino-5-chloropyridine (B124133) can be nitrated and subsequently acylated to yield 5-chloro-3-nitro-2-fluoroacylamidopyridine. nih.gov This suggests that the amino group of this compound can be similarly acylated. The reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in the presence of a chlorinated solvent and a base affords N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. youtube.com These examples from closely related structures strongly indicate that the amino group of this compound will undergo acylation under similar conditions.
Alkylation: N-alkylation of 2-aminopyridine (B139424) derivatives can be challenging under mild conditions. google.com Often, forcing conditions or the use of protecting groups are necessary to achieve successful alkylation. google.com For example, the N-alkylation of 2-amino-3-acylthiophenes, which share some electronic similarities with the target molecule, has been shown to be difficult. google.com However, derivatization of the amino group to a carbamate (B1207046) or amide can facilitate subsequent N-alkylation. google.com A patent describes the N-alkylation of 3-nitro-2-pyridone with alkyl iodides in the presence of a base to protect the amino group before further reactions. chembk.com This suggests a potential strategy for the alkylation of this compound.
Other Derivatizations: The amino group serves as a versatile handle for the synthesis of various heterocyclic systems. For example, 2-amino-3-nitropyridines are key precursors for the synthesis of imidazopyridines and pyridotriazoles. google.com The reduction of the nitro group in these derivatives leads to the formation of 2,3-diaminopyridines, which can then be cyclized with carboxylic acids or nitrous acid. google.com Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized through a one-pot multicomponent reaction and subsequently cyclized with formamide (B127407) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com These examples highlight the potential of this compound as a building block for the synthesis of more complex heterocyclic compounds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Acid chlorides, Anhydrides | N-acylated derivatives | nih.gov |
| Acylation | Cyclopropanecarbonyl chloride, Chlorinated solvent, Base | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | youtube.com |
| Alkylation | Alkyl halides (potentially with protecting groups) | N-alkylated derivatives | google.comchembk.com |
| Cyclization | Reduction followed by Carboxylic acids or Nitrous acid | Imidazopyridines, Pyridotriazoles | google.com |
| Cyclization | Formamide | Pyrido[2,3-d]pyrimidines | mdpi.com |
Reactivity of the Methyl Group at C-6
The methyl group at the C-6 position of the pyridine ring is susceptible to a range of chemical transformations, providing opportunities for side-chain functionalization.
Oxidation and Side-Chain Functionalization Opportunities
Oxidation: The methyl group can be oxidized to a carboxylic acid group under the action of strong oxidizing agents. For compounds with an alkyl group attached to an aromatic ring, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this transformation, provided the benzylic carbon has at least one hydrogen atom. chem-contract.com Specifically for picoline derivatives, the oxidation of the methyl group is a known reaction. For instance, 2-methyl-6-nitropyridine (B98634) can be oxidized to 2-carboxy-6-nitropyridine. researchgate.net This indicates that the methyl group of this compound can likely be oxidized to a carboxylic acid, which would be a valuable intermediate for further synthesis.
Side-Chain Halogenation: The methyl group can also undergo free-radical halogenation at the benzylic position. pearson.comgoogle.comyoutube.com Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose. This reaction introduces a halogen atom onto the methyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for a wide range of further functionalization.
The reactivity of the methyl group opens up various avenues for creating diverse derivatives of this compound with potentially interesting chemical and biological properties.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid derivative | chem-contract.comresearchgate.net |
| Side-Chain Halogenation | N-bromosuccinimide (NBS) | Halogenated methyl derivative | pearson.comgoogle.comyoutube.com |
Tautomerism and Isomerization Dynamics
Applications and Derivatization Strategies of 2 Amino 3 Chloro 5 Nitro 6 Picoline
Role as a Versatile Synthetic Intermediate
The strategic placement of functional groups on the 2-amino-3-chloro-5-nitro-6-picoline core allows for a diverse range of chemical transformations. The amino group can be readily diazotized or acylated, the chloro atom is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then be further functionalized. This multi-faceted reactivity makes it an ideal starting material for constructing complex molecular architectures.
Precursor for Diverse Biologically Active Pyridine (B92270) Derivatives
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. researchgate.net The compound this compound serves as a key building block for synthesizing a variety of substituted pyridine derivatives with potential biological activities. The presence of the nitro group is particularly significant, as nitro-containing compounds have been shown to possess a range of pharmacological properties.
The synthesis of various pyridine derivatives often involves the strategic manipulation of the functional groups present in this compound. For instance, the chloro group can be displaced by various nucleophiles to introduce new functionalities. google.com Furthermore, the amino group can be a handle for further reactions, such as the formation of amides or the construction of fused ring systems. nih.gov
Table 1: Examples of Biologically Active Pyridine Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Pyridine-2-carboxaldehyde thiosemicarbazones | Inhibition of ribonucleotide reductase, antineoplastic | nih.gov |
| Substituted 2-aminopyridines | Antibacterial | nih.gov |
| Pyridine-containing NNRTIs | Anti-HIV | arkat-usa.org |
Building Block for Fused Heterocyclic Systems (e.g., Indolizines, Diazepines, Naphthyridines, Pyridazinones)
The reactivity of this compound extends to the construction of more complex fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological profiles.
Indolizines: The synthesis of substituted indolizines can be achieved through reactions involving the pyridine nitrogen. While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthesis of 3-aminoindolizines often involves the reduction of 3-nitro or 3-nitroso precursors, suggesting a potential pathway. rsc.org
Diazepines: Benzodiazepines and their analogues are a well-known class of pharmaceutically active compounds. nih.gov The synthesis of fused diazepine (B8756704) systems can involve the condensation of a diamine with a suitable carbonyl compound. The amino group of this compound, especially after reduction of the nitro group to a second amino group, could serve as a precursor for forming a diazepine ring fused to the pyridine core. nih.govnih.govgoogle.com
Naphthyridines: Naphthyridines, which consist of two fused pyridine rings, are another important class of heterocyclic compounds. thieme-connect.de The synthesis of naphthyridines can be accomplished through various cyclization reactions, often starting from appropriately substituted aminopyridines. mdpi.com For example, a 2-chloro-3,5-diaminopyridine derivative has been used to synthesize a 1,5-naphthyridine. mdpi.com The reduction of the nitro group in this compound would yield a diaminopyridine that could potentially be used in similar synthetic strategies.
Pyridazinones: Pyridazinone derivatives are known to exhibit a wide range of biological activities. researchgate.net The synthesis of pyridazinones and fused pyridopyridazines can be achieved from various precursors, including those derived from aminopyridines. mdpi.commdpi.comnih.gov
Development of Pharmaceutical and Agrochemical Agents
The derivatization of this compound has led to the discovery of compounds with promising applications in both medicine and agriculture.
Compounds with Potential Anticancer Activity
The search for novel anticancer agents is a major focus of medicinal chemistry research. Several classes of compounds derived from precursors similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
For instance, certain 4-thiazolidinone (B1220212) derivatives featuring a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent have shown notable anticancer activity. nih.gov Additionally, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been investigated as potential anti-cancer agents, showing activity against hematological cancer cell lines. nih.gov These examples highlight the potential of incorporating a chloro-substituted scaffold in the design of new anticancer drugs.
Table 2: Research Findings on Anticancer Activity
| Compound Class | Key Findings | Reference |
|---|---|---|
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Significant cytotoxic effect on tumor cells; presence of the Ciminalum moiety is key for activity. | nih.gov |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Reduced growth of hematological cancer cell lines; increased expression of apoptosis-promoting genes. | nih.gov |
Anti-inflammatory Agent Development
While direct evidence for anti-inflammatory agents derived from this compound is not explicitly available in the provided search results, the broader class of pyridazine (B1198779) derivatives has been associated with anti-inflammatory properties. researchgate.net This suggests a potential avenue for the development of new anti-inflammatory compounds based on the this compound scaffold.
Antimicrobial and Antifungal Compound Design
The development of new antimicrobial and antifungal agents is crucial to combat the rise of drug-resistant pathogens. Heterocyclic compounds, including those derived from pyridine, are a rich source of potential antimicrobial agents.
Research has shown that various 2-aminopyridine (B139424) derivatives exhibit antibacterial activity. nih.gov Furthermore, the synthesis of polyheterocyclic compounds containing a pyrazolopyridopyrimidine nucleus has yielded derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of these complex structures often utilizes aminopyridine precursors, indicating the potential of this compound in this field.
Table 3: Research Findings on Antimicrobial and Antifungal Activity
| Compound Class | Key Findings | Reference |
|---|---|---|
| 2-amino-3-cyanopyridine (B104079) derivatives | Compound 2c showed high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. | nih.gov |
| Polyheterocyclic derivatives with a fused pyrimidopyridopyrazole core | Several compounds exhibited potent antibacterial activity. | nih.gov |
Herbicidal Applications and Activity Modulation
While this compound itself is not a primary herbicide, its structural motifs are integral to the design of potent herbicidal compounds. The picolinic acid class of herbicides, which are synthetic auxins, are known for their effectiveness. nih.gov Derivatization of the picoline structure is a key strategy for modulating herbicidal activity.
Research has shown that modifications to the pyridine ring of related picolinate (B1231196) compounds can significantly impact their herbicidal efficacy. For instance, the introduction of different substituents can alter the compound's absorption, translocation, and binding affinity to target proteins in weeds. nih.govmdpi.com Studies on related 2-picolinic acid herbicides have demonstrated that while some electron-withdrawing groups can enhance activity, strongly electron-withdrawing groups like nitro, or electron-donating groups like amino, can decrease it. nih.gov This highlights the delicate balance of electronic and steric factors in designing effective herbicides based on the picoline scaffold.
The following table summarizes the influence of different substituents on the herbicidal activity of picolinic acid derivatives, providing insights into potential derivatization strategies for compounds like this compound.
| Substituent Type | Effect on Herbicidal Activity | Reference |
| Strong Electron-Withdrawing Groups (e.g., -NO2) | Decrease | nih.gov |
| Strong Electron-Donating Groups (e.g., -NH2, -OH) | Decrease | nih.gov |
| Halogens (e.g., -F, -Cl) | Can enhance activity depending on position | mdpi.commdpi.com |
| Aryl groups | Can enhance activity | mdpi.commdpi.com |
Enzyme Inhibition Studies (e.g., JAK2, CDP Reductase)
The 2-aminopyridine scaffold, a core component of this compound, is a recognized pharmacophore in the development of enzyme inhibitors.
JAK2 Inhibition: Janus kinase 2 (JAK2) is a crucial enzyme in cell signaling pathways, and its dysregulation is implicated in various myeloproliferative disorders and cancers. nih.govnih.gov The 2-aminopyridine structure is a key feature in several potent and selective JAK2 inhibitors. nih.gov Research into related aminopyrimidine and aminopyrazole compounds has shown that specific substitutions on the ring system are critical for achieving high inhibitory activity. nih.govnih.gov Molecular docking studies have revealed that these compounds can form key hydrogen bond interactions with amino acid residues within the JAK2 kinase domain, such as Leu932. nih.gov While direct studies on this compound as a JAK2 inhibitor are not extensively reported, its structural similarity to known inhibitors suggests its potential as a starting point for the design of novel JAK2-targeting therapeutic agents.
CDP Reductase Inhibition: There is no direct evidence in the provided search results to suggest that this compound or its close derivatives have been specifically studied for the inhibition of ribonucleotide reductase (CDP Reductase).
Other Reported Biological Activities (e.g., Cholesterol Lowering)
While direct studies on the cholesterol-lowering effects of this compound are not available, related heterocyclic compounds have shown promise in this area. For example, a novel benzopyran derivative, SKP-450, has been identified as having cholesterol-lowering activity by specifically inhibiting lanosterol (B1674476) 14α-demethylase, a key enzyme in cholesterol biosynthesis. nih.gov This indicates that heterocyclic structures can be a foundation for developing agents that modulate lipid metabolism. The potential for this compound derivatives to exhibit such activities would depend on specific structural modifications that would allow them to interact with relevant biological targets.
Materials Science Applications
The unique electronic and structural features of this compound make it a candidate for investigation in materials science.
Exploration as Non-Linear Optical (NLO) Materials
Organic molecules with both electron-donating (like the amino group) and electron-withdrawing (like the nitro group) substituents on a conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The structure of this compound, with its amino and nitro groups on the pyridine ring, suggests potential for NLO activity.
| Compound Class | NLO Property | Reference |
| Organic Pyridinium Salts | Second-Harmonic Generation (SHG) | researchgate.net |
| Donor-Acceptor Substituted Aromatics | Potential for High Hyperpolarizability | researchgate.net |
Utilization as Dyes and Pigments
The nitro and amino groups present in this compound are chromophores that can impart color. The reaction of related nitro-substituted aromatic compounds with amines is known to produce intensely colored products. researchgate.net For instance, the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with amines results in red-colored compounds. researchgate.net This suggests that derivatives of this compound could function as dyes or pigments. The specific color would depend on the electronic structure of the resulting molecule and its absorption spectrum in the visible region.
Integration into Polymer Matrices for Enhanced Functional Materials
The functional groups on this compound, particularly the amino group, provide a handle for its integration into polymer matrices. This can be achieved through covalent bonding or as a functional additive. Incorporating such molecules into polymers can enhance the material's properties, such as thermal stability, conductivity, or optical characteristics. While specific examples of integrating this compound into polymers are not detailed in the provided results, the principle is well-established in materials science. For instance, it is a reagent used in the synthesis of 1,4-dihydroquinoxaline-2,3-diones. chemicalbook.com
Structure Activity Relationships Sar and Structure Property Relationships Spr
Influence of Substituent Variation on Biological Activity
The biological activity of 2-Amino-3-chloro-5-nitro-6-picoline is a composite of the contributions from each of its functional groups. Variation in these substituents, even minor changes in their position or nature, can lead to significant alterations in the compound's biological profile.
The amino group at the 2-position is a strong electron-donating group through resonance, which can increase the electron density of the pyridine (B92270) ring. This property can be critical for forming hydrogen bonds with biological receptors. nih.gov The position of the amino group is vital; for instance, in some 3,5-diarylaminopyridines, alterations to the 2-amino group led to a loss of antimalarial activity, highlighting its importance in the pharmacophore. nih.gov
The chloro group at the 3-position is an electron-withdrawing group through its inductive effect, yet it can also act as a weak π-donor. The presence of a halogen at this position can influence the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes. In the context of aminoquinolines, a 7-chloro group was found to be a requirement for beta-hematin inhibitory activity. nih.gov
The nitro group at the 5-position is a potent electron-withdrawing group, significantly reducing the electron density of the pyridine ring. brainly.com This makes the ring more susceptible to nucleophilic attack and can be a key feature for certain biological activities. uoanbar.edu.iq The position of the nitro group is critical; studies on nitrochalcones have shown that the placement of the nitro group on the aromatic rings significantly impacts their anti-inflammatory activity. mdpi.com The biological activity of many nitro-containing compounds is linked to the enzymatic reduction of the nitro group, which can lead to the formation of cytotoxic free radicals. mdpi.com
The methyl group at the 6-position, which classifies the molecule as a picoline derivative, is a weak electron-donating group. Its primary influence is often steric, potentially affecting the orientation of the molecule within a binding site. In some pyridine derivatives, the introduction of a methyl group has been shown to affect antiproliferative activity. mdpi.com
| Substituent | Position | Electronic Effect | Potential Impact on Biological Activity |
|---|---|---|---|
| Amino | 2 | Electron-donating (resonance) | Hydrogen bonding, target interaction |
| Chloro | 3 | Electron-withdrawing (inductive) | Lipophilicity, membrane permeability |
| Nitro | 5 | Strongly electron-withdrawing | Modulation of ring electronics, potential for bioreduction to active species |
| Methyl | 6 | Weakly electron-donating (inductive), Steric bulk | Steric hindrance, modulation of binding orientation |
Correlations between Electronic and Structural Features and Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of its electronic and structural characteristics. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated towards electrophilic substitution by the strongly electron-withdrawing nitro and chloro groups. libretexts.org Conversely, these electron-withdrawing groups make the ring more susceptible to nucleophilic attack. uoanbar.edu.iq
The relative positions of the substituents also create specific steric environments that can influence reactivity. For instance, the methyl group at the 6-position, adjacent to the ring nitrogen, could sterically hinder reactions at the nitrogen atom.
| Structural/Electronic Feature | Influence on Chemical Reactivity |
|---|---|
| Electron-deficient pyridine ring (due to N, NO₂, Cl) | Decreased reactivity towards electrophilic substitution, increased reactivity towards nucleophilic substitution. uoanbar.edu.iqlibretexts.org |
| Electron-donating amino group | Potential to direct electrophiles, though overall ring is deactivated. |
| Steric hindrance from the methyl group | May hinder reactions at the adjacent ring nitrogen. |
Molecular Docking Studies for Elucidating Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For this compound, molecular docking studies can provide valuable insights into its potential biological targets and the nature of its interactions at the molecular level.
While specific docking studies for this compound are not widely reported in the available literature, inferences can be drawn from studies on similarly substituted pyridine derivatives. tubitak.gov.trnih.govresearchgate.net The functional groups of the molecule would likely engage in a variety of interactions with a target's active site.
The amino group is a potential hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues such as aspartate, glutamate, or serine in a protein's binding pocket. nih.gov
The chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. It also contributes to the hydrophobic interactions within the binding site.
The methyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site.
A hypothetical molecular docking study would involve placing this compound into the active site of a known biological target and calculating the binding energy for various conformations. The results would highlight the most stable binding mode and the key interactions responsible for this stability. For instance, in docking studies of other substituted pyridines, interactions with key residues in the active sites of enzymes like kinesin Eg5 have been identified. tubitak.gov.tr
| Functional Group | Potential Interactions with Biological Targets | Example Interacting Amino Acid Residues |
|---|---|---|
| Amino | Hydrogen bonding (donor and acceptor) | Aspartate, Glutamate, Serine, Threonine |
| Nitro | Hydrogen bonding (acceptor), Electrostatic interactions | Arginine, Lysine, Histidine |
| Chloro | Halogen bonding, Hydrophobic interactions | Methionine, Leucine, Phenylalanine |
| Methyl | Hydrophobic interactions, van der Waals forces | Alanine, Valine, Isoleucine |
Future Research Directions and Perspectives on 2 Amino 3 Chloro 5 Nitro 6 Picoline
Development of Novel and More Sustainable Synthetic Methodologies
The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 2-Amino-3-chloro-5-nitro-6-picoline, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives.
Current synthetic strategies for similar pyridine (B92270) derivatives often involve multi-step processes with hazardous reagents and solvents. rasayanjournal.co.innih.gov Prospective research will aim to develop one-pot reactions and utilize green catalysts to improve efficiency and reduce waste. nih.govresearchgate.net Techniques such as microwave-assisted synthesis and ultrasonic production are expected to play a crucial role in accelerating reaction times and improving yields for pyridine derivatives. nih.govresearchgate.net The use of environmentally friendly solvents, or even solvent-free conditions, will be a key area of investigation. researchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Pyridine Derivatives
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Reaction Type | Multi-step, often complex | One-pot, multicomponent reactions nih.govresearchgate.net |
| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, reusable green catalysts researchgate.net |
| Energy Source | Conventional heating | Microwave irradiation, sonication nih.govresearchgate.net |
| Solvents | Hazardous organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free researchgate.net |
| Waste Generation | High | Minimized |
| Efficiency | Lower yields, longer reaction times | Higher yields, shorter reaction times nih.gov |
This table is generated based on general trends in pyridine synthesis and does not represent specific data for this compound.
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov The specific combination of substituents in this compound suggests a high potential for pharmacological applications. Future research will involve extensive screening of this compound and its derivatives against various biological targets.
Given the prevalence of the pyridine nucleus in anticancer and antimicrobial agents, a primary focus will be on evaluating its efficacy in these areas. nih.govnih.gov The presence of a nitro group, often found in antimicrobial compounds, and an amino group, a common feature in many bioactive molecules, further supports this direction. nih.govmdpi.com High-throughput screening of a library of compounds derived from this compound against a panel of cancer cell lines and microbial strains will be a critical first step. nih.govmdpi.com
Advanced Material Science Applications and Functional Integration
Substituted pyridines are increasingly being explored for their use in advanced materials, particularly in the field of optoelectronics. rsc.org The electron-donating and electron-withdrawing groups on the pyridine ring of this compound could impart unique photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org
Future research will focus on synthesizing polymers and coordination complexes incorporating the this compound moiety. The goal will be to develop materials with tunable electronic and optical properties. rsc.org For instance, its incorporation into hole-transporting or electron-transporting layers in OLEDs could enhance device efficiency and stability. rsc.org Similarly, its use as a ligand in metal complexes could lead to novel phosphorescent materials for lighting and display technologies. acs.org
Environmental Impact and Green Chemistry Principles in Synthesis
A crucial aspect of modern chemical research is the consideration of the environmental impact of a compound and its synthesis. rasayanjournal.co.innih.gov Future studies on this compound must include an assessment of its environmental fate and the development of manufacturing processes that adhere to the principles of green chemistry.
Research into the biodegradability and potential toxicity of this compound and its degradation products will be necessary to understand its environmental footprint. tandfonline.com This is particularly important given the presence of a chlorinated and nitrated aromatic ring, which can sometimes lead to persistent organic pollutants. tandfonline.com The development of sustainable synthetic routes, as discussed in section 8.1, will be paramount to minimizing the environmental impact of its production. researchgate.netnih.gov This includes the use of renewable feedstocks, atom-economical reactions, and the reduction or elimination of hazardous waste. rasayanjournal.co.in
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Amino-3-chloro-5-nitro-6-picoline, and what factors critically affect reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step functionalization of picoline derivatives. Key steps include nitration, chlorination, and amination. For example, analogous routes (e.g., for 4-amino-5-fluoro-3-chloro-6-substituted picolinates) use trifluoroacetic acid, substituted anilines, and controlled reaction conditions (80°C, acid catalysis with H₂SO₄) to direct regioselectivity . Critical parameters include:
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.
- Stoichiometry : Excess amines (e.g., p-methoxyaniline) ensure complete imidoyl chloride formation .
- Catalysts : Triarylphosphines enhance electrophilic substitution efficiency.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Use a combination of:
- Melting Point (mp) Analysis : Compare observed mp ranges with literature values (e.g., analogous compounds like 5-amino-2-chloro-3-picoline: mp 93–98°C ).
- Spectroscopy :
- ¹H/¹³C NMR : Resolve substitution patterns (e.g., aromatic protons in pyridine rings).
- IR Spectroscopy : Identify nitro (-NO₂) and amino (-NH₂) functional groups.
- Mass Spectrometry : Confirm molecular weight (e.g., C₆H₆ClN₃O₂: ~187.59 g/mol).
- Cross-Validation : Discrepancies in NMR/IR data require repeating experiments under standardized conditions or using X-ray crystallography .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitration and chlorination in the synthesis of this compound derivatives?
- Methodological Answer :
- Directing Groups : Use electron-donating groups (e.g., -NH₂) to orient nitration/chlorination to specific positions. For example, the amino group in 2-amino-6-picoline (mp 40–45°C ) directs electrophiles to the para position.
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites .
- Experimental Screening : Test nitrating agents (HNO₃/H₂SO₄ vs. acetyl nitrate) and chlorination methods (SOCl₂ vs. Cl₂ gas) to optimize yield .
Q. What methodologies are recommended for investigating tautomeric behavior or polymorphic forms of this compound under varying conditions?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria (e.g., keto-enol shifts).
- Powder X-ray Diffraction (PXRD) : Identify polymorphs by comparing diffraction patterns with known crystal structures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions (e.g., melting points: 147–157°C for 6-amino-5-nitro-2-picoline ).
Q. How should researchers design experiments to resolve contradictions in reported bioactivity or catalytic properties of this compound?
- Methodological Answer :
- Systematic Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity >97% ).
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to trace reaction pathways and validate hypotheses .
Data Contradiction Analysis
Q. What frameworks guide the interpretation of conflicting data in studies involving this compound?
- Methodological Answer :
- PICO(T) Framework : Structure research questions around Population (compound variants), Intervention (synthetic modifications), Comparison (alternative routes), Outcome (yield/purity), and Timeframe (reaction duration) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on eco-friendly synthesis over incremental yield improvements .
- Longitudinal Studies : Track compound stability over time (e.g., via accelerated aging tests) to reconcile short-term vs. long-term property discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
